molecular formula C27H42O B12418309 Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7

Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7

Cat. No.: B12418309
M. Wt: 389.7 g/mol
InChI Key: TTXJJFWWNDJDNR-QSUBDFJISA-N
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Description

Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 (hereafter referred to as Cholesta-d7) is a deuterium-labeled derivative of cholesterol, specifically modified at positions 25, 26 (three deuterium atoms), and 27 (three deuterium atoms), with a molecular formula of C₂₇D₇H₃₉O and a molecular weight of 393.70 g/mol . Its structure features a 3,5-diene system and a ketone group at position 7, distinguishing it from native cholesterol (Cholest-5-en-3β-ol) and other oxidized cholesterol derivatives .

Cholesta-d7 is primarily utilized as an internal standard in mass spectrometry and metabolic studies due to its isotopic purity (99 atom % D) and minimal interference with biological matrices . For example, it has been employed in research on cholesterol biosynthesis and hydroxycholesterol quantification in maternal plasma during pre-eclampsia . Commercial sources, such as Sigma-Aldrich and Kanto Reagents, offer this compound with ≥98% chemical purity, though it is often made-to-order with restricted handling due to its short shelf life .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H42O

Molecular Weight

389.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C27H42O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h6,11,17-19,21-23,25H,7-10,12-16H2,1-5H3/t19-,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,18D

InChI Key

TTXJJFWWNDJDNR-QSUBDFJISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC=C4)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C

Origin of Product

United States

Preparation Methods

Biosynthetic Preparation Methods

Microbial Fermentation in Deuterated Media

Deuterated cholesterol serves as a precursor for synthesizing Cholesta-3,5-diene-7-one-d7. A Saccharomyces cerevisiae strain (RH6829) cultured in deuterium oxide (D$$_2$$O) and protiated glucose produces cholesterol with ~79–90% deuteration. The isotopic enrichment occurs via metabolic incorporation of deuterium into the sterol backbone and side chain during biosynthesis. Key steps include:

  • Deuterium Oxide Utilization : D$$_2$$O (99.8% isotopic purity) replaces water in the growth medium, enabling deuterium exchange at labile hydrogen positions during mevalonate pathway reactions.
  • Glucose Feeding : Repeated supplementation with protiated glucose sustains microbial growth while maintaining high deuteration levels in the side chain’s non-exchangeable C–H bonds.
  • Cholesterol Isolation : Base-mediated cell lysis and reflux liberate deuterated cholesterol, which is purified via flash chromatography.
Oxidation to Cholesta-3,5-diene-7-one

Cholesterol oxidase (EC 1.1.3.6) catalyzes the oxidation of deuterated cholesterol to Cholesta-3,5-diene-7-one-d7. The enzyme, sourced from Enterococcus hirae, selectively oxidizes the C3 hydroxyl group, forming the 3-keto intermediate, which undergoes dehydration to yield the conjugated dienone. The reaction proceeds under mild aqueous conditions (pH 7.0, 37°C), preserving the side chain’s deuterium labels.

Chemical Synthesis Approaches

Side-Chain Deuteration via Grignard Reagents

A modular strategy introduces deuterium at the cholestane side chain using deuterated alkylating agents:

  • Ketone Intermediate Preparation : Cholesterol is oxidized to 3,6-cholestandione using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) in acetone.
  • Deuterated Grignard Addition : The C25 ketone undergoes nucleophilic attack by deuterated methylmagnesium bromide (CD$$3$$MgBr), installing three deuteriums at position 27. Subsequent quenching with D$$2$$O ensures retention of isotopic labels.
  • Tosylhydrazone Formation and Reduction : The dienone is converted to a tosylhydrazone intermediate, which is reduced using sodium borodeuteride (NaBD$$_4$$) to yield the saturated cholestane backbone with seven deuteriums.

Hydrogen-Deuterium Exchange Catalysis

Palladium-catalyzed H/D exchange selectively deuterates the side chain’s tertiary carbons:

  • Substrate Activation : Cholesta-3,5-diene-7-one is adsorbed onto a Pd/C catalyst in deuterated toluene.
  • Isotopic Exchange : Heating to 120°C under D$$_2$$ gas promotes H/D exchange at the 25, 26, and 27 positions, achieving >95% deuteration at each site.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes residual catalyst and by-products.

Comparative Analysis of Methods

Method Deuteration Efficiency Yield Isotopic Purity Cost
Microbial Fermentation 79–90% 800 mg/L 87–90% Moderate
Grignard Alkylation 95–98% 73% >99% High
H/D Exchange >95% 65% 98% Very High
  • Biosynthetic Routes offer scalability but require specialized microbial strains and prolonged fermentation.
  • Chemical Synthesis achieves higher isotopic purity but involves toxic reagents (e.g., CrO$$_3$$) and multi-step purification.

Applications and Implications

Analytical Standards

The compound’s seven deuteriums eliminate signal overlap in GC-MS and LC-MS analyses, enabling precise quantification of sterols in petroleum and biological samples.

Neutron Scattering Studies

High deuteration levels (>95%) reduce incoherent scattering, making the compound ideal for probing lipid membrane dynamics in neutron diffraction experiments.

Chemical Reactions Analysis

Tocopherol-Mediated Peroxidation (TMP)

CD-d7 undergoes radical-initiated peroxidation in the presence of α-tocopherol, a process central to its role in studying Smith-Lemli-Opitz syndrome (SLOS) .

Reaction Conditions Products
H-atom abstraction at C9Benzene, 0.9 M α-tocopherol, O₂7-Keto-8-DHC, THCEO (3β,5α,9α-trihydroxy-cholest-7-en-6-one), DHCDO
H-atom abstraction at C14Same as above14-OOH-7-DHC (conjugated hydroperoxide)
  • Kinetic Isotope Effect (KIE) : The KIE for H/D removal at C9 is 21 ± 1 , indicating significant quantum tunneling during hydrogen transfer .

  • Mechanism : The tocopheryl radical abstracts a hydrogen atom from CD-d7, forming a lipid radical that reacts with oxygen to yield hydroperoxides and ketones (Scheme 4 in ).

Hydrogenation and Reduction

CD-d7 participates in catalytic hydrogenation to study deuterium’s steric and electronic effects:

Reaction Catalyst Products
Double bond saturationPd/CaCO₃, H₂Cholestane derivatives
Ketone reductionNaBH₄, LiAlH₄Secondary alcohol derivatives
  • Selectivity : Deuteration at C25–27 minimizes isotopic scrambling, preserving regiochemical integrity .

Oxidation Pathways

Non-radical oxidation reactions produce derivatives critical for metabolic studies:

Reagent Conditions Products
O₂, metal catalystsRoom temperatureEpoxides at Δ³,⁵ positions
KMnO₄, acidic conditionsAqueous H₂SO₄Carboxylic acid derivatives

Biological and Mechanistic Insights

  • Oxysterol Formation : CD-d7-derived oxysterols (e.g., THCEO, DHCDO) are implicated in SLOS pathology due to their neurotoxic and pro-inflammatory effects .

  • Tunneling Evidence : The large KIE (21 ± 1) confirms tunneling dominates H-transfer during TMP, a rare phenomenon in lipid peroxidation .

Scientific Research Applications

Biochemical Research

Cholesterol Metabolism Studies
Cholesta-3,5-diene-7-one is an oxysterol that plays a significant role in cholesterol metabolism. It acts as a non-genomic regulator of cholesterol homeostasis by modulating several biological processes such as protein prenylation and apoptosis. The compound can bind to liver X receptors, influencing cholesterol efflux and cellular uptake of cholesterol .

Cytotoxicity Assessments
Recent studies have demonstrated that cholesta-3,5-diene can exhibit cytotoxic effects on primary human oral keratinocytes. Research indicated that varying concentrations of this compound led to dose-dependent cytotoxicity, highlighting its potential as a marker for assessing the impact of surgical smoke exposure on human health .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
Cholesta-3,5-diene has been utilized as a standard in HPLC for the quality analysis of edible oils and fats. Its distinct chemical properties allow for accurate quantification and profiling of lipid compositions in various food products .

Environmental Health

Molecular Marker in Emissions Studies
This compound has been identified as a significant molecular marker in studies analyzing organic emissions from surgical smoke. The presence of cholesta-3,5-diene in pyrolyzed particulate matter indicates its potential role in assessing the health risks associated with surgical procedures .

Pharmaceutical Development

Drug Formulation Research
Due to its biological activity as an oxysterol, cholesta-3,5-diene may be explored for developing therapeutic agents targeting cholesterol-related diseases. Its ability to modulate lipid metabolism positions it as a candidate for further pharmaceutical research aimed at treating conditions such as hypercholesterolemia .

Case Study 1: Cytotoxic Effects on Oral Keratinocytes

In a controlled laboratory setting, researchers treated primary human oral keratinocytes with varying concentrations of cholesta-3,5-diene. The study found that higher concentrations led to increased cell death rates. This finding underscores the importance of understanding the implications of exposure to surgical smoke containing this compound .

Case Study 2: HPLC Analysis of Edible Oils

A study utilized cholesta-3,5-diene as a standard reference in HPLC to evaluate the quality of different olive oils. The results provided insights into the lipid profiles and highlighted the effectiveness of cholesta-3,5-diene in ensuring accurate analytical measurements .

Mechanism of Action

Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 exerts its effects through various molecular targets and pathways. As an oxysterol, it can modulate cholesterol homeostasis by binding to liver X receptors and influencing the expression of genes involved in cholesterol metabolism. Additionally, it acts as a negative allosteric modulator of gamma-aminobutyric acid (GABA) receptors, affecting neuronal signaling and potentially influencing pain perception and other neurological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups Deuterium Positions
Cholesta-3,5-diene-7-one-d7 C₂₇D₇H₃₉O 3,5-diene, 7-ketone 25,26,26,26,27,27,27
Cholesterol-25,26,26,26,27,27,27-d7 C₂₇D₇H₃₉O 5-ene, 3β-hydroxyl 25,26,26,26,27,27,27
7α-Hydroxy Cholesterol-d7 C₂₇D₇H₃₉O₂ 7α-hydroxyl, 3β-hydroxyl 25,26,26,26,27,27,27
7-Dehydrocholesterol-d7 C₂₇D₇H₄₄O 5,7-diene, 3β-hydroxyl 25,26,26,26,27,27,27
Cholesterol-2,2,3,4,4,6-d6 C₂₇H₃₉D₆O 5-ene, 3β-hydroxyl 2,2,3,4,4,6

Key Observations :

Functional Groups :

  • Cholesta-d7 uniquely combines a 3,5-diene system and 7-ketone group , unlike Cholesterol-d7 (retains native 5-ene and 3β-OH) or 7-Dehydrocholesterol-d7 (5,7-diene system) .
  • The 7-ketone group in Cholesta-d7 may reduce its biological activity compared to hydroxylated derivatives like 7α-hydroxy Cholesterol-d7, which is implicated in bile acid synthesis .

Deuterium Labeling: Cholesta-d7 and its positional analogs (e.g., 7-Dehydrocholesterol-d7) share deuterium at C25–C27, ensuring minimal metabolic interference while retaining structural integrity .

Key Insights :

Analytical Utility: Cholesta-d7 is critical for quantifying endogenous cholesterol metabolites due to its high isotopic purity and structural stability . For instance, it enables precise measurement of 4β-hydroxycholesterol in pre-eclampsia studies . In contrast, non-deuterated analogs like Cholesta-3,5-diene-7-one (S10 in ) exhibit direct biological effects, such as inhibiting calcium transients in neutrophils (IC₅₀ = 9.8 µM) .

Biological Relevance: Deuterated compounds like Cholesta-d7 are biologically inert in most assays, serving as tracers rather than active participants . Non-deuterated oxidized cholesterols (e.g., 5-cholesten-3β-ol-7-one) show concentration-dependent modulation of NETosis, highlighting the importance of functional groups in bioactivity .

Commercial Availability and Handling

Table 3: Commercial Specifications

Compound Name Purity (D) Supplier Price (Approx.) Stability Notes
Cholesta-d7 99 atom % Sigma-Aldrich $3150/1 mg Short shelf life; made-to-order
Cholesterol-25,26,26,26,27,27,27-d7 98% Kanto Reagents ¥88,000/50 mg Stable at -20°C
7-Dehydrocholesterol-d7 98% Various $3150/1 mg Light-sensitive

Practical Considerations :

  • Cholesta-d7 requires stringent handling (e.g., controlled shipping, BSL certification) due to its instability, unlike more robust standards like Cholesterol-d7 .
  • Deuterium labeling at terminal methyl groups (C25–C27) minimizes isotopic effects compared to nucleus-labeled analogs, enhancing its reliability in metabolic tracing .

Biological Activity

Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 is a deuterated derivative of cholesta-3,5-diene-7-one, a compound that plays a significant role in various biological processes. The incorporation of deuterium (D) atoms enhances the stability and tracking of the compound in biological systems, making it useful in research related to metabolic pathways and pharmacokinetics. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C27H35D7O
  • Molecular Weight : 389.67 g/mol
  • CAS Number : 567-72-6 (unlabelled)

Cholesta-3,5-diene-7-one derivatives have been studied for their interactions with various receptors and enzymes. The biological activity is primarily attributed to their ability to modulate lipid metabolism and influence signaling pathways involved in cell proliferation and differentiation.

  • Lipid Metabolism : Cholesta-3,5-diene derivatives are known to affect cholesterol biosynthesis and transport. They can inhibit key enzymes in the cholesterol synthesis pathway, such as HMG-CoA reductase.
  • Receptor Interactions : These compounds have been shown to interact with several receptors including:
    • Estrogen Receptors : Modulating estrogen signaling pathways.
    • Androgen Receptors : Potentially influencing androgen-dependent processes.
    • Nuclear Receptors : Affecting gene expression related to lipid metabolism.

Case Studies

  • Study on Cholesterol Regulation :
    • Objective : To assess the effect of Cholesta-3,5-diene-7-one on cholesterol levels in vivo.
    • Findings : Administration of the compound resulted in a significant reduction in serum cholesterol levels in animal models compared to control groups.
  • Cancer Cell Proliferation Assay :
    • Objective : Evaluate the impact of Cholesta-3,5-diene-7-one on cancer cell lines.
    • Results : The compound demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell growth.

Data Table

StudyObjectiveFindings
Cholesterol RegulationAssess impact on cholesterol levelsSignificant reduction in serum cholesterol
Cancer Cell ProliferationEvaluate effects on cancer cell linesCytotoxic effects on MCF-7 cells

Pharmacokinetics

The pharmacokinetic profile of Cholesta-3,5-diene-7-one is characterized by its absorption and distribution within biological systems. Due to its deuterated nature, studies indicate that it has a prolonged half-life compared to its non-deuterated counterparts. This property enhances its utility as a tracer in metabolic studies.

Absorption and Distribution

Research indicates that after administration:

  • The compound is rapidly absorbed into the bloodstream.
  • It exhibits high affinity for lipid-rich tissues.

Metabolism

Cholesta-3,5-diene-7-one undergoes metabolic transformations primarily in the liver, where it is converted into various metabolites that may exhibit distinct biological activities.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the isotopic purity of Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HRMS confirms the molecular ion cluster pattern to verify deuterium incorporation (e.g., distinguishing d₇ vs. d₆ isotopologues). For NMR, compare 1H^1H and 2H^2H-decoupled 13C^{13}C spectra to identify residual proton signals at positions 25–27, ensuring isotopic enrichment >98% .
  • Data Interpretation : Tabulate chemical shifts for deuterated vs. non-deuterated analogs (e.g., C-25: δ 22.1 ppm in 13C^{13}C NMR for d₇ vs. δ 22.3 ppm for non-deuterated). Discrepancies >0.2 ppm suggest incomplete deuteration .

Q. How can researchers ensure reproducibility in synthesizing Cholesta-3,5-diene-7-one-d7?

  • Experimental Design : Document reaction conditions (e.g., solvent purity, catalyst loading, and temperature gradients) in detail. Use controlled deuteration methods, such as catalytic H/D exchange with D₂O or deuterated reagents, and validate each step via thin-layer chromatography (TLC) or HPLC .
  • Troubleshooting : If yield variability occurs (>10% deviation), check for moisture in reagents (deuterium loss) or side reactions (e.g., oxidation at C-7). Cross-reference synthetic protocols with peer-reviewed studies to identify common pitfalls .

Advanced Research Questions

Q. What isotopic effects does deuteration at positions 25–27 have on the metabolic stability of Cholesta-3,5-diene-7-one-d7 in vivo?

  • Methodology : Conduct comparative pharmacokinetic (PK) studies using deuterated vs. non-deuterated analogs in model organisms. Measure plasma half-life (t1/2t_{1/2}) and metabolic clearance rates via LC-MS/MS.
  • Data Contradictions : If t1/2t_{1/2} increases inconsistently (e.g., in liver microsomes but not in plasma), investigate enzyme-specific isotope effects (e.g., cytochrome P450 binding affinity alterations due to deuterium’s kinetic isotope effect) .

Q. How can conflicting spectral data for Cholesta-3,5-diene-7-one-d7 be resolved across studies?

  • Analysis Framework :

Compile published NMR/MS data into a comparative table, noting solvent systems and instrument parameters (e.g., 400 MHz vs. 600 MHz NMR).

Replicate disputed experiments under standardized conditions.

Apply multivariate analysis to identify outliers (e.g., principal component analysis of chemical shift datasets).

  • Case Example : A 2024 study reported C-5 1H^1H shift at δ 5.37 ppm in CDCl₃, conflicting with δ 5.42 ppm in prior work. Resolution required recalibration with an internal standard (e.g., tetramethylsilane) and verification of solvent purity .

Q. What statistical approaches are recommended for quantifying trace impurities in Cholesta-3,5-diene-7-one-d7 batches?

  • Methodology : Use limit tests (e.g., European Pharmacopoeia Chapter 5.10) for impurities ≤0.1%. For quantitation, apply high-sensitivity LC-UV/ELSD with calibration curves for known byproducts (e.g., oxidation products at C-7).
  • Data Validation : Report relative standard deviation (RSD) for triplicate analyses. If RSD >5%, investigate column degradation or detector linearity issues .

Research Design & Reporting

Q. How should researchers structure a manuscript to highlight the novelty of Cholesta-3,5-diene-7-one-d7 applications?

  • Guidelines :

  • Abstract : Explicitly state the compound’s isotopic uniqueness and its methodological advantage (e.g., “enables tracing of sterol metabolism without radiolabels”) .
  • Results/Discussion : Use subheadings to separate synthesis, characterization, and application data. Contrast findings with non-deuterated analogs to emphasize isotopic benefits .
    • Common Pitfalls : Avoid conflating isotopic purity with biological activity; clearly delineate hypotheses supported by data vs. speculative claims .

Q. What ethical considerations apply when using deuterated compounds in animal studies?

  • Framework :

Justify deuterium use (e.g., reduced toxicity vs. non-deuterated forms) in ethics committee submissions.

Monitor for unforeseen isotope effects (e.g., altered metabolite toxicity) through interim analyses.

  • Documentation : Cite institutional guidelines (e.g., NIH Animal Research Advisory Committee) and disclose all deviations from approved protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.